molecular formula C16H18N2OS B6129162 pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

Cat. No.: B6129162
M. Wt: 286.4 g/mol
InChI Key: ICASCPMVHZUEMT-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a structurally complex heterocyclic compound featuring a partially saturated cyclopenta[b]thiophene core. Key substituents include a pyrrolidin-1-yl methanone group at position 3 and a 1H-pyrrol-1-yl moiety at position 2 of the thiophene ring. The dihydro-4H designation indicates a partially hydrogenated cyclopentane ring fused to the thiophene, which influences its conformational rigidity and electronic properties.

Properties

IUPAC Name

pyrrolidin-1-yl-(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(17-8-1-2-9-17)14-12-6-5-7-13(12)20-16(14)18-10-3-4-11-18/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASCPMVHZUEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(SC3=C2CCC3)N4C=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 2: Methanone-Containing Thiophene Derivatives
Compound (Source) Methanone Substituent Thiophene Substituents Synthetic Solvent/Reagents Applications Inferred
Target Compound Pyrrolidin-1-yl 2: 1H-pyrrol-1-yl Not reported Drug design, catalysis
7a/7b () Pyrazol-1-yl 2,4-diamino-3-cyano or carboxylate 1,4-dioxane, triethylamine, S₈ Antimicrobial, optoelectronics

Research Findings and Implications

Pyrrolidine/pyrrole substituents increase steric bulk compared to methyl/alkyl groups, possibly reducing aggregation in solution-phase applications.

Synthetic Flexibility :

  • Methods from and (e.g., Grignard additions, sulfur-mediated cyclization) provide a template for derivatizing the target compound’s core.

Potential Applications: The nitrogen-rich profile suggests utility in medicinal chemistry (e.g., kinase inhibitors) or coordination chemistry (ligand design).

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